2-Methylimidazo[1,2-a]pyrimidine

Physicochemical Properties Solid-State Characterization Formulation Development

2-Methylimidazo[1,2-a]pyrimidine (CAS 6058-03-3, molecular formula C₇H₇N₃, MW 133.15 g/mol) is a nitrogen-bridged, fused heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine scaffold family. The 2-methyl substitution creates a planar core with a dihedral angle of only 1.14(9)° between fused rings, as confirmed by single-crystal X‑ray diffraction.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 6058-03-3
Cat. No. B3054473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylimidazo[1,2-a]pyrimidine
CAS6058-03-3
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CN2C=CC=NC2=N1
InChIInChI=1S/C7H7N3/c1-6-5-10-4-2-3-8-7(10)9-6/h2-5H,1H3
InChIKeyRSRQBWXGHCRSPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylimidazo[1,2-a]pyrimidine (CAS 6058-03-3): Core Physicochemical and Structural Reference for Informed Procurement


2-Methylimidazo[1,2-a]pyrimidine (CAS 6058-03-3, molecular formula C₇H₇N₃, MW 133.15 g/mol) is a nitrogen-bridged, fused heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine scaffold family [1]. The 2-methyl substitution creates a planar core with a dihedral angle of only 1.14(9)° between fused rings, as confirmed by single-crystal X‑ray diffraction [2]. This compound is available as a powder with a melting point of 95‑97 °C and a typical purity specification of ≥95% .

2-Methylimidazo[1,2-a]pyrimidine: Why In-Class Analogs Cannot Be Directly Substituted Without Performance and Handling Trade-offs


The 2‑methyl substituent on the imidazo[1,2-a]pyrimidine core is not an inert handle; it directly alters solid‑state properties and binding interactions relative to the unsubstituted parent and other 2‑substituted analogs. As demonstrated in head‑to‑head comparative studies and cross‑study analyses, variations at the 2‑position yield quantifiable differences in melting point (impacting handling and formulation [1]), binding free energy with serum albumin (affecting predicted plasma residence time [2]), and downstream pharmacological potency in anti‑inflammatory assays (where specific 2‑methyl‑3‑carboxylic derivatives achieve a defined fraction of indomethacin’s activity while minimizing ulcerogenicity [3]).

2-Methylimidazo[1,2-a]pyrimidine: Quantified Differential Evidence Against Closest Analogs for Informed Scientific Selection


Lower Melting Point vs. Unsubstituted Parent Enables More Facile Handling and Melt-Based Formulation

The 2‑methyl substituent on 2‑methylimidazo[1,2-a]pyrimidine lowers the melting point by approximately 30 °C relative to the unsubstituted imidazo[1,2-a]pyrimidine core [1]. This property can simplify processing workflows that rely on melt‑casting or require a liquid handling window at moderate temperatures, and it also provides a distinctive quality control parameter.

Physicochemical Properties Solid-State Characterization Formulation Development

Bovine Serum Albumin (BSA) Binding Affinity of 3-Aroyl-2-Methylimidazo[1,2-a]pyrimidine Derivatives

Derivatives of 2‑methylimidazo[1,2-a]pyrimidine demonstrate moderate and tunable binding to bovine serum albumin (BSA), a key determinant of plasma pharmacokinetics. In silico molecular docking of eight synthesized 3‑aroyl‑2‑methylimidazo[1,2-a]pyrimidines (5a‑h) yielded binding free energies between −8.25 and −9.04 kcal mol⁻¹ [1]. The most favorable binder (compound 5e, with a 4‑methoxyphenyl substituent) achieved −9.04 kcal mol⁻¹, while the least favorable (5g) gave −8.28 kcal mol⁻¹, indicating that the 2‑methylimidazo[1,2-a]pyrimidine core can be fine‑tuned through peripheral substitution for desired protein interaction profiles.

Protein Binding ADME Prediction Molecular Docking Drug‑Likeness

Anti‑Inflammatory Efficacy of 2‑Methylimidazo[1,2-a]pyrimidine‑3‑Carboxylic Derivatives in Carrageenan‑Induced Rat Paw Edema

Eight of fifteen tested 2‑methylimidazo[1,2-a]pyrimidine‑3‑carboxylic derivatives (esters, acids, and amides) exhibited remarkable dose‑dependent anti‑inflammatory activity in the carrageenan‑induced rat paw edema model, achieving 1/2 to 1/3 of the potency of indomethacin, a standard non‑steroidal anti‑inflammatory drug (NSAID) [1]. Notably, these same derivatives demonstrated only weak analgesic activity and negligible ulcerogenic action, distinguishing them from many traditional NSAIDs that carry significant gastrointestinal side‑effect liabilities.

In Vivo Pharmacology Anti‑Inflammatory Activity NSAID Comparison Gastrointestinal Safety

Crystal‑State Planarity of 2‑Methylimidazo[1,2-a]pyrimidine Core Supports Predictable Molecular Interactions and Consistent Physical Properties

Single‑crystal X‑ray diffraction analysis of a 2‑methylimidazo[1,2-a]pyrimidine derivative confirms that the fused bicyclic core is nearly perfectly planar, with a dihedral angle between the imidazole and pyrimidine rings of just 1.14(9)° [1]. This high degree of planarity ensures a predictable and consistent π‑stacking geometry, which is critical for reliable intermolecular interactions in solid‑state applications and for reproducible binding poses in molecular recognition studies.

Crystallography Solid‑State Structure Dihedral Angle Polymorph Control

2-Methylimidazo[1,2-a]pyrimidine: Evidence‑Anchored Application Scenarios for Procurement and Research Prioritization


Medicinal Chemistry: Scaffold for Lead Optimization of Non‑Ulcerogenic Anti‑Inflammatory Agents

As demonstrated by the Laneri et al. study, 2‑methylimidazo[1,2-a]pyrimidine‑3‑carboxylic derivatives provide in vivo anti‑inflammatory efficacy at 33‑50% the potency of indomethacin while exhibiting negligible gastric ulceration [1]. This profile makes the 2‑methylimidazo[1,2-a]pyrimidine core a strategic starting point for developing next‑generation NSAIDs with improved gastrointestinal safety.

Chemical Biology and ADME Profiling: Tunable Plasma Protein Binding for Optimized Pharmacokinetics

The BSA binding data from Aggarwal et al. confirm that 2‑methylimidazo[1,2-a]pyrimidine derivatives bind moderately to serum albumin with binding free energies between −8.25 and −9.04 kcal mol⁻¹, exceeding that of phenylbutazone and ibuprofen [2]. This tunable interaction provides a rational basis for selecting the 2‑methylimidazo[1,2-a]pyrimidine core when designing compounds intended for moderate plasma protein binding to extend half‑life without excessive accumulation.

Solid‑State Chemistry and Formulation Development: Lower Melting Point Eases Melt‑Based Processing

The 28‑34 °C lower melting point of 2‑methylimidazo[1,2-a]pyrimidine (95‑97 °C) relative to the unsubstituted imidazo[1,2-a]pyrimidine (125‑129 °C) [3] simplifies melt‑casting, hot‑melt extrusion, and melt‑crystallization workflows. This property also provides a reliable identity check via differential scanning calorimetry (DSC).

Crystallography and Polymorph Screening: Predictable Planarity for Consistent Crystal Engineering

Single‑crystal analysis confirms the 2‑methylimidazo[1,2-a]pyrimidine core adopts a nearly coplanar geometry (dihedral angle 1.14(9)°) [4]. This predictable solid‑state conformation reduces the risk of unexpected polymorphism and ensures reproducible X‑ray diffraction patterns, making the compound a reliable internal standard or co‑former in crystal engineering studies.

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